2-(4-Isopropylbenzoyl)-5-methylpyridine

Overview

Description

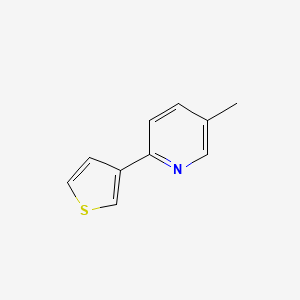

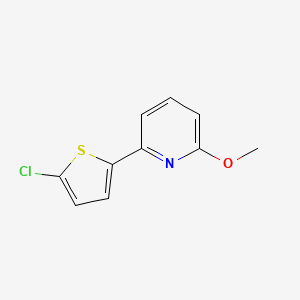

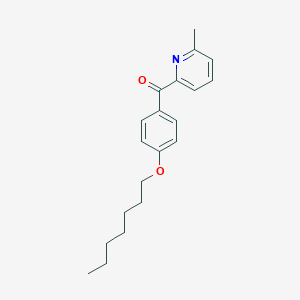

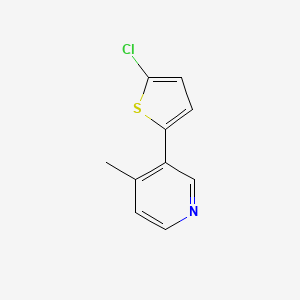

2-(4-Isopropylbenzoyl)-5-methylpyridine is a pyridine derivative . The IUPAC name for this compound is (4-isopropylphenyl)(5-methyl-2-pyridinyl)methanone . The molecular weight of this compound is 239.32 g/mol .

Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylbenzoyl)-5-methylpyridine consists of a pyridine ring attached to a benzoyl group with an isopropyl substituent . The InChI code for this compound is 1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 .Scientific Research Applications

Electrophoretic Separation : The substituted methylpyridines, including compounds similar to 2-(4-Isopropylbenzoyl)-5-methylpyridine, have been studied for their behavior in electrophoretic separation. This process is enhanced using cationic surfactants to suppress electroosmotic flow, providing insights into the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).

Electroluminescent Properties : Mono-cyclometalated Pt(II) complexes, incorporating 2-methylpyridine derivatives, have been synthesized. These complexes, used in electroluminescent applications, exhibit unique π−π stacking and Pt−Pt distances, providing insights into structural characterization and electroluminescent properties (Ionkin et al., 2005).

Synthesis of Imidazopyridines : Imidazopyridine, a fused bicyclic heterocycle, often incorporates 2-methylpyridine derivatives in its structure. This compound has wide applications in medicinal chemistry and material science. Various synthetic strategies for imidazopyridines have been explored, highlighting its versatility in chemistry (Bagdi et al., 2015).

Fluorescent Labeling in Quantitative Analysis : α,β-Unsaturated carbonyl compounds and 2-methylpyridines, including structures similar to 2-(4-Isopropylbenzoyl)-5-methylpyridine, can be used as fluorescent labeling reagents. They are particularly useful for the quantitative analysis of carnitine, showcasing their application in biochemical analysis (Nakaya et al., 1996).

Corrosion Inhibition : 2-Amino-4-methylpyridine has been investigated for its corrosion inhibition properties on mild steel. The study reveals its physical adsorption on metal surfaces and its relation to the electronic structure of the molecule. This application is crucial in material science and industrial applications (Mert et al., 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as phthalides, exhibit a wide range of pharmacological activities including action on the central nervous system, anti-angina, anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombosis, cardiac function modulation, and protection against cerebral ischemia .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(4-Isopropylbenzoyl)-5-methylpyridine may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds, such as phthalides, have been used to elucidate the biosynthetic pathway and establish syn-configuration of various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 23931 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds, such as phthalides, have been found to exhibit antifungal and antibacterial activity against various human pathogenic bacterial and fungal strains .

Action Environment

It’s known that the reactivity of similar compounds, such as benzylic halides, can be influenced by factors such as temperature and the presence of other chemical species .

properties

IUPAC Name |

(5-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)13-5-7-14(8-6-13)16(18)15-9-4-12(3)10-17-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLDTXVWTBEITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylbenzoyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)